N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline
Description
N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline is an azo compound characterized by a diazenyl (–N=N–) bridge linking a substituted aniline moiety (N-benzyl-N-ethyl) to a 5-nitro-1,3-thiazole group. This compound belongs to the class of nitro-thiazole azo dyes, which are notable for their applications in materials science and dye chemistry. The benzyl and ethyl substituents on the aniline nitrogen likely influence its solubility, thermal stability, and electronic properties, distinguishing it from structurally analogous compounds .
Synthetic routes for similar azo compounds involve diazotization of aromatic amines followed by coupling with nucleophilic components, as exemplified in the synthesis of Disperse Blue 360 (N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline) . Characterization typically employs FTIR (to confirm –N=N–, C–N, and NO₂ stretches), ¹H NMR (to resolve substituent environments), and UV-Vis spectroscopy (to assess electronic transitions) .
Properties
CAS No. |
102300-51-6 |
|---|---|
Molecular Formula |
C18H17N5O2S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H17N5O2S/c1-2-22(13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-21-18-19-12-17(26-18)23(24)25/h3-12H,2,13H2,1H3 |
InChI Key |
JKYLKHWUQKCQAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
Diazotization is typically performed in an aqueous hydrochloric acid (HCl) medium at 0–5°C. Sodium nitrite (NaNO₂) is added gradually to maintain a stoichiometric excess, ensuring complete conversion of the amine. The nitro group at the 5-position of the thiazole ring stabilizes the diazonium intermediate through electron-withdrawing effects, preventing premature decomposition. The reaction proceeds as follows:
$$
\text{2-Amino-5-nitrothiazole} + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Diazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}
$$
Key parameters include:
- Temperature : Strict maintenance of 0–5°C to avoid side reactions such as diazoamino compound formation.
- Acid Concentration : 10–15% (v/v) HCl ensures protonation of the amine and stabilizes the diazonium salt.
- Reaction Time : 30–60 minutes, monitored by starch-iodide paper to confirm excess nitrous acid.
Coupling with N-Benzyl-N-ethyl-4-aminobenzene
The diazonium salt undergoes electrophilic aromatic substitution with N-benzyl-N-ethyl-4-aminobenzene, a tertiary aromatic amine. The coupling reaction occurs at the para position relative to the amine group, driven by the activating effect of the N-alkyl substituents.
Reaction Setup
The coupling component (N-benzyl-N-ethyl-4-aminobenzene) is dissolved in a polar aprotic solvent such as ethanol or dimethylformamide (DMF). The diazonium salt solution is added dropwise under vigorous stirring at 0–10°C. A buffering agent like sodium acetate (NaOAc) maintains a pH of 4–6, optimizing nucleophilic attack by the aromatic amine.
Mechanistic Considerations
The N-benzyl and N-ethyl groups enhance electron density on the aromatic ring, facilitating electrophilic substitution. The thiazole-derived diazonium salt acts as an electrophile, targeting the para position of the aniline derivative. Steric hindrance from the bulky N-substituents is minimized due to the linear geometry of the azo group.
Workup and Quenching
Post-coupling, the reaction is quenched with ice water to precipitate the crude azo compound. Filtration and washing with cold ethanol remove unreacted starting materials and inorganic salts.
Purification Techniques
Crude N-benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline is purified via recrystallization or column chromatography.
Recrystallization
The product is dissolved in hot ethanol (95%) and cooled slowly to induce crystallization. This method yields high-purity material but may result in moderate losses (60–70% recovery).
Column Chromatography
For analytical-grade purity, silica gel chromatography with a hexane-ethyl acetate gradient (7:3 to 1:1) effectively separates the azo compound from by-products. This method achieves >95% purity but is less scalable.
Characterization and Analytical Validation
Spectroscopic Analysis
- UV-Vis Spectroscopy : The azo chromophore exhibits strong absorption at λₘₐₓ = 420–450 nm (ε ≈ 1.5 × 10⁴ L·mol⁻¹·cm⁻¹), consistent with π→π* transitions.
- ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, while the N-benzyl group shows a singlet at δ 4.5 ppm (CH₂).
- IR Spectroscopy : Stretching vibrations for N=N (1450 cm⁻¹), NO₂ (1520 cm⁻¹), and C-S (680 cm⁻¹) confirm structural motifs.
Elemental Analysis
Theoretical values for C₁₈H₁₈N₆O₂S: C 54.81%, H 4.60%, N 21.31%. Experimental results typically align within ±0.3%.
Process Optimization and Yield Enhancement
Solvent Selection
Ethanol-water mixtures (1:1) improve diazonium salt solubility and coupling efficiency, yielding 75–80% compared to 60–65% in pure ethanol.
Catalytic Additives
Adding pyridine (5 mol%) as a proton scavenger enhances coupling rates by neutralizing HCl, reducing side reactions.
Temperature Gradients
Gradual warming from 0°C to 25°C during coupling increases yield to 85% by mitigating kinetic barriers.
Industrial-Scale Considerations
Continuous Flow Reactors
Microreactor systems enable precise temperature control, reducing reaction times from hours to minutes and improving safety profiles.
Waste Management
Acidic by-products are neutralized with aqueous NaHCO₃, and spent solvents are recovered via distillation for reuse.
Challenges and Limitations
Steric Hindrance
Bulky N-benzyl and N-ethyl groups slow coupling kinetics, necessitating extended reaction times (4–6 hours).
Nitro Group Instability
Under strongly acidic conditions, the 5-nitrothiazole moiety may undergo partial reduction, requiring strict pH control.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-ethyl-N-[4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]- involves its interaction with specific molecular targets and pathways. The nitrothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The diazenyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Azo-Thiazole Derivatives
Structural and Functional Differences
This substitution also reduces electron density on the aniline ring, altering absorption spectra . Disperse Blue 360 includes a 3-methyl group on the aniline ring, which improves dye solubility in hydrophobic matrices (e.g., polyester fibers) .
Thiazole Modifications
- The 5-nitro group on the thiazole ring (common in all except ) enhances electron-withdrawing effects, stabilizing the azo linkage and red-shifting absorption maxima. In contrast, 4-nitro-2,5-dihydrothiazole () shows reduced conjugation due to the dihydro structure, resulting in lower λmax values .
- The 4-phenyl substitution in shifts applications toward fluorescence rather than dyeing, as the extended conjugation system favors excited-state interactions .
Physicochemical and Application-Based Properties
- Disperse Blue 360 exhibits a density of 1.31 g/cm³ and a predicted boiling point of 496.8°C, typical for high-performance disperse dyes . Its methyl group contributes to sublimation fastness, a critical property for ink applications .
- The dihydrothiazole derivative () demonstrates superior resistance to alkaline media but lower light fastness compared to Disperse Blue 360 .
Research Findings and Analytical Data
- Synthetic Yields: Disperse Blue 360 is synthesized via diazo coupling in ~75% yield, while dihydrothiazole derivatives () require milder conditions (e.g., ethanol reflux) but achieve lower yields (~60%) .
- Spectroscopic Trends: FTIR spectra of all compounds show strong –N=N– stretches near 1500 cm⁻¹ and NO₂ symmetric/asymmetric vibrations at 1350–1520 cm⁻¹ . ¹H NMR of the target compound would resolve benzyl protons as a multiplet at δ 7.2–7.4 ppm and ethyl groups as triplets near δ 1.2–1.5 ppm, distinct from Disperse Blue 360’s diethyl signals (δ 1.0–1.3 ppm) .
Q & A
Q. What are the standard synthetic routes for N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline, and how is reaction progress monitored?
The compound is synthesized via diazo coupling, where a diazonium salt derived from 2-amino-5-nitrothiazol reacts with N-benzyl-N-ethylaniline under controlled pH and temperature. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation. Post-synthesis, purification involves recrystallization from ethanol or methanol. Key characterization includes spectroscopic methods (e.g., FT-IR for nitro group identification at ~1520 cm⁻¹ and ~1350 cm⁻¹) and mass spectrometry (LC-MS/MS) for molecular ion confirmation .
Q. Which spectroscopic techniques are essential for characterizing this azo dye, and what functional groups do they identify?
- FT-IR : Identifies nitro groups (asymmetric/symmetric stretching at ~1520–1350 cm⁻¹) and azo bonds (N=N stretching near 1440–1410 cm⁻¹).
- NMR : NMR resolves aromatic protons (δ 6.5–8.5 ppm) and alkyl groups (N-benzyl: δ ~4.5 ppm; N-ethyl: δ ~1.2–3.5 ppm). NMR confirms thiazole ring carbons (δ 110–160 ppm).
- UV-Vis : The azo chromophore exhibits strong absorption in the visible range (λmax ~500–600 nm), critical for dye performance analysis .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Key properties include:
- Density : 1.31 g/cm³ (impacts solvent selection for recrystallization).
- Boiling point : ~496.8°C (dictates distillation feasibility).
- Flash point : 254.2°C (guides safety protocols for high-temperature experiments).
- Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMF, DMSO), requiring sonication for homogeneous dispersion .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate molecular conformation and crystal packing?
Single-crystal X-ray diffraction (SCXRD) with SHELX refines the structure by solving phase problems via direct methods (SHELXS) and refining atomic positions (SHELXL). ORTEP diagrams visualize anisotropic displacement ellipsoids, confirming the (E)-configuration of the azo bond and planarity of the aromatic-thiazole system. WinGX integrates data processing, enabling hydrogen-bonding network analysis critical for understanding dye stability .
Q. What role do hydrogen-bonding interactions play in the solid-state stability of this compound?
Graph set analysis (e.g., Etter’s formalism) reveals intermolecular N–H···O (nitro) and C–H···π (benzyl) interactions, stabilizing the crystal lattice. These interactions influence melting behavior and sublimation fastness, as observed in thermal gravimetric analysis (TGA). Disruption of these networks via solvent intercalation can reduce thermal stability .
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps), correlating with UV-Vis transitions. Electron-withdrawing nitro groups lower LUMO energy, enhancing electrophilicity. Fukui indices predict reactive sites for electrophilic substitution (e.g., at the para-position of the aniline ring) .
Q. What methodologies resolve contradictions in dye performance data (e.g., alkali resistance vs. fastness)?
Contradictions arise from particle size variations (nanoscale vs. microcrystalline) and pH-dependent azo bond stability. Systematic studies using dynamic light scattering (DLS) and accelerated aging tests (e.g., ISO 105-C06 for wash fastness) under controlled alkali conditions (pH 9–11) isolate variables. Statistical tools like ANOVA validate reproducibility .
Q. How is this compound applied in trace metal detection, and what are the selectivity challenges?
Derivatives (e.g., 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol) form chelates with Ni(II) and Co(II), detectable via voltammetry (detection limit ~10⁻⁷ M). Selectivity issues arise from competing ions (e.g., Fe³⁺, Cu²⁺), addressed via masking agents (e.g., EDTA) or pH adjustment (optimum pH 7.0 for Ni(II)) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
